molecular formula C19H20Cl2N2O3 B12500572 Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12500572
M. Wt: 395.3 g/mol
InChI Key: NRTNEJNXEGFVAA-UHFFFAOYSA-N
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Description

METHYL 5-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes a dichlorophenyl group, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzylamine with methyl 5-amino-2-(morpholin-4-yl)benzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

METHYL 5-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 5-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-[(3,4-DICHLOROBENZYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
  • METHYL 5-[(2,4-DICHLOROPHENYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

METHYL 5-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and morpholine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 5-[(2,4-dichlorophenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H20Cl2N2O3/c1-25-19(24)16-11-15(4-5-18(16)23-6-8-26-9-7-23)22-12-13-2-3-14(20)10-17(13)21/h2-5,10-11,22H,6-9,12H2,1H3

InChI Key

NRTNEJNXEGFVAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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